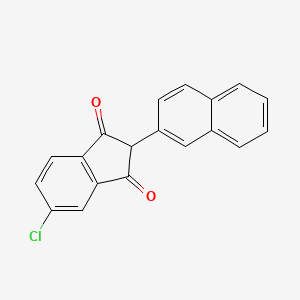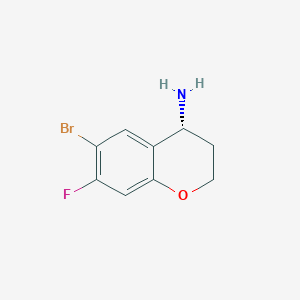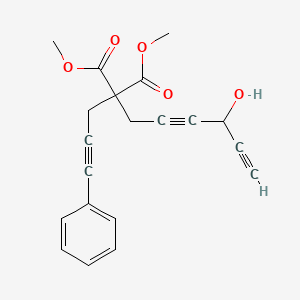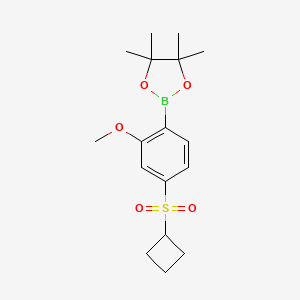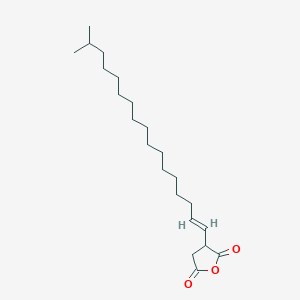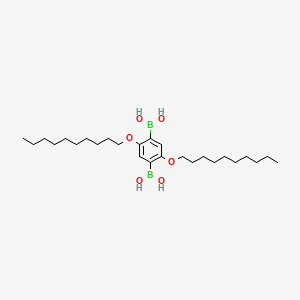
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further substituted with decyloxy groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dihydroxy-1,4-phenylene and decyl bromide.
Etherification: The hydroxyl groups on the phenylene ring are etherified using decyl bromide in the presence of a base, such as potassium carbonate, to form 2,5-bis(decyloxy)-1,4-phenylene.
Borylation: The final step involves the introduction of boronic acid groups through a borylation reaction. This can be achieved using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base, such as potassium phosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid groups can be oxidized to form corresponding phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The decyloxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.
Oxidation: Hydrogen peroxide, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dichloromethane).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenols.
Substitution: Substituted phenylene derivatives.
科学的研究の応用
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is employed in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biology: It is utilized in the design of boron-containing drugs and bioactive molecules.
Industry: It is used in the production of specialty chemicals and functional materials.
作用機序
The mechanism of action of (2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is primarily based on its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, catalysis, and drug design. The decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents.
類似化合物との比較
Similar Compounds
Thiophene-2,5-diboronic acid bis(pinacol) ester: Similar in structure but contains a thiophene ring instead of a phenylene ring.
1,4-Phenylenediboronic acid: Lacks the decyloxy substituents, making it less hydrophobic.
2,5-Bis(azidomethyl)-1,4-phenylenediboronic acid: Contains azidomethyl groups instead of decyloxy groups.
Uniqueness
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is unique due to the presence of decyloxy groups, which enhance its solubility and stability in organic solvents. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of organic semiconductors and conductive polymers.
特性
CAS番号 |
176914-55-9 |
|---|---|
分子式 |
C26H48B2O6 |
分子量 |
478.3 g/mol |
IUPAC名 |
(4-borono-2,5-didecoxyphenyl)boronic acid |
InChI |
InChI=1S/C26H48B2O6/c1-3-5-7-9-11-13-15-17-19-33-25-21-24(28(31)32)26(22-23(25)27(29)30)34-20-18-16-14-12-10-8-6-4-2/h21-22,29-32H,3-20H2,1-2H3 |
InChIキー |
SVYNFNLDJKRFFZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1OCCCCCCCCCC)B(O)O)OCCCCCCCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)
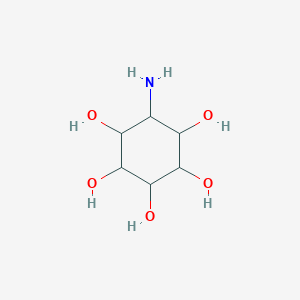


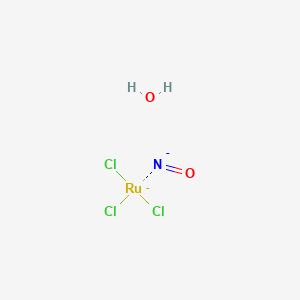

![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
